molecular formula C7H10N2O3 B8425396 Ethyl N-(4-methyl-2-oxazolyl)carbamate

Ethyl N-(4-methyl-2-oxazolyl)carbamate

Cat. No. B8425396
M. Wt: 170.17 g/mol
InChI Key: QFWDNZKDTRMIPI-UHFFFAOYSA-N
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Patent
US04175131

Procedure details

Ethyl chloroformate (1.05 ml, 0.011 mol) was added dropwise to a stirred solution of 2-amino-4-methyloxazole (1.0 g, 0.010 mol) and triethylamine (1.5 ml, 0.011 mol) in dry ether (50 ml) at 5°-10° C. The mixture was stirred for 2 hours at 0°-5° C. then the white solid was filtered off and washed well with water to remove triethylamine hydrochloride. Residue (0.5 g) was recrystallised from chloroform-petroleum spirit, m.p. 126° C.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[NH2:7][C:8]1[O:9][CH:10]=[C:11]([CH3:13])[N:12]=1.C(N(CC)CC)C>CCOCC>[CH3:13][C:11]1[N:12]=[C:8]([NH:7][C:2](=[O:3])[O:4][CH2:5][CH3:6])[O:9][CH:10]=1

Inputs

Step One
Name
Quantity
1.05 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
NC=1OC=C(N1)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the white solid was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
Residue (0.5 g) was recrystallised from chloroform-petroleum spirit, m.p. 126° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC=1N=C(OC1)NC(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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